

# "Thalidomide-NH-C6-NH2 hydrochloride" structure and chemical formula

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Compound of Interest

Thalidomide-NH-C6-NH2
hydrochloride

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# In-Depth Technical Guide: Thalidomide-NH-C6-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Thalidomide-NH-C6-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a six-carbon aliphatic linker with a terminal amine group. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the degradation of specific proteins of interest. This guide provides a detailed overview of its structure, chemical properties, a plausible synthetic route, and its mechanism of action within the PROTAC framework.

### **Chemical Structure and Formula**

The chemical structure of **Thalidomide-NH-C6-NH2 hydrochloride** combines the phthalimide and glutarimide rings of thalidomide with a hexamethylenediamine linker attached at the 4-position of the phthalimide ring. The terminal amine of the linker is protonated to form the hydrochloride salt.



Chemical Formula: C19H25ClN4O4[1]

IUPAC Name: 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

hydrochloride

SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl[2]

## **Physicochemical and Characterization Data**

While specific experimental data for this compound is not readily available in the public domain, the following table summarizes the expected physicochemical properties and the type of analytical data that would be generated for its characterization.

Property	Value/Expected Data	Source
Molecular Weight	424.89 g/mol	Calculated
CAS Number	2375194-37-7	[2]
Appearance	Light yellow to yellow solid	[2]
Purity (Typical)	≥95% (e.g., by HPLC)	N/A
<sup>1</sup> H NMR	Spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic, glutarimide, and linker protons.	N/A
<sup>13</sup> C NMR	Spectrum consistent with the proposed structure, showing the expected number of carbon signals.	N/A
Mass Spectrometry	[M+H] <sup>+</sup> at m/z corresponding to the free base (C <sub>19</sub> H <sub>24</sub> N <sub>4</sub> O <sub>4</sub> ).	N/A
Solubility	Soluble in DMSO.	[3]

# **Proposed Synthetic Pathway**

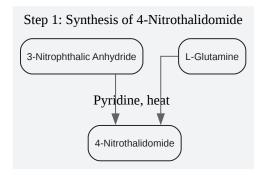






A detailed, experimentally validated synthesis protocol for **Thalidomide-NH-C6-NH2 hydrochloride** is not publicly available. However, based on established synthetic methodologies for thalidomide analogs and bifunctional linkers, a plausible multi-step synthesis is proposed below.[4][5][6][7][8][9][10] The general strategy involves the synthesis of a 4-substituted thalidomide precursor followed by the introduction of the protected C6 amine linker and subsequent deprotection.



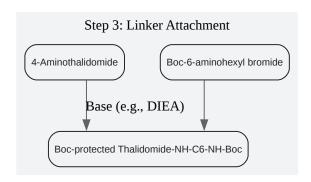


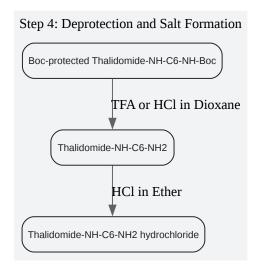
Step 2: Reduction to 4-Aminothalidomide

4-Nitrothalidomide

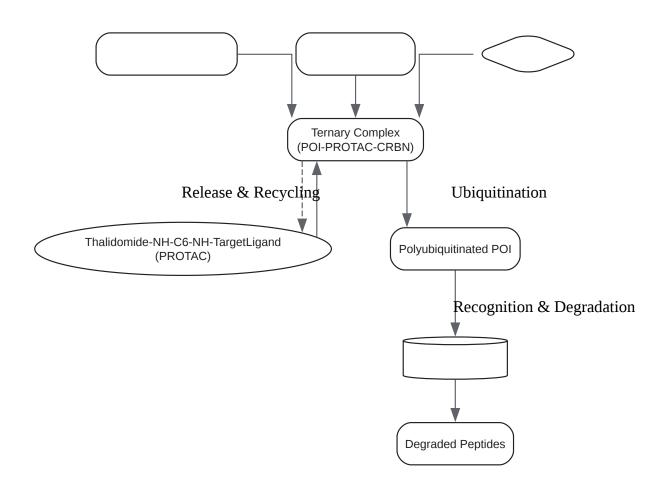
H2, Pd/C

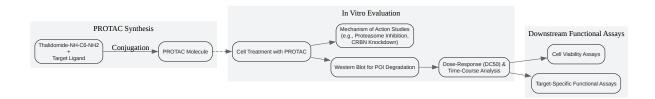
4-Aminothalidomide











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